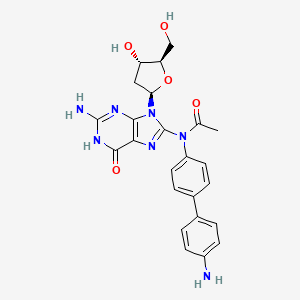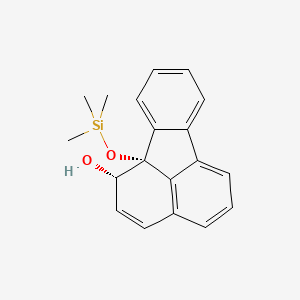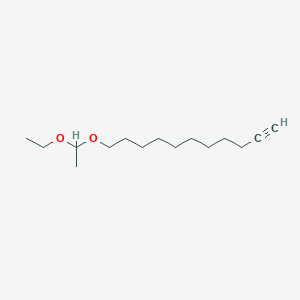![molecular formula C14H20OSSi B14413941 Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane CAS No. 81401-33-4](/img/structure/B14413941.png)
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is a chemical compound known for its unique structure and properties It consists of a trimethylsilane group attached to a cyclopentene ring, which is further substituted with a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane typically involves the reaction of a cyclopentene derivative with a phenylsulfanyl group, followed by the introduction of a trimethylsilane group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a palladium complex, to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler cyclopentene derivative.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilane group can introduce various functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism by which Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfanyl group can participate in electron transfer processes, while the trimethylsilane group can stabilize reactive intermediates. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-decen-1-yl]oxy}silane
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-octen-1-yl]oxy}silane
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-hexen-1-yl]oxy}silane
Uniqueness
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to linear or branched analogs. The presence of the phenylsulfanyl group also enhances its versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
81401-33-4 |
|---|---|
Formule moléculaire |
C14H20OSSi |
Poids moléculaire |
264.46 g/mol |
Nom IUPAC |
trimethyl-(5-phenylsulfanylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C14H20OSSi/c1-17(2,3)15-13-10-7-11-14(13)16-12-8-5-4-6-9-12/h4-6,8-10,14H,7,11H2,1-3H3 |
Clé InChI |
WMJSXJGWOAVATO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCCC1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




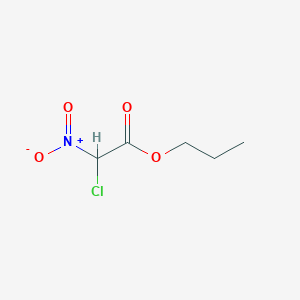

![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)

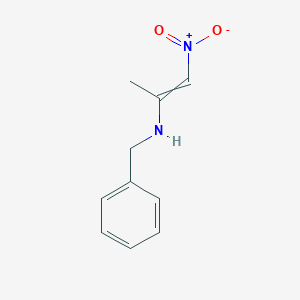
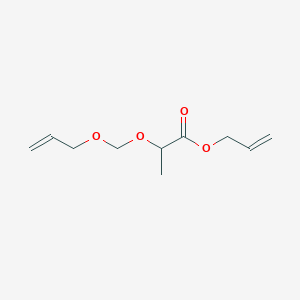
![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
